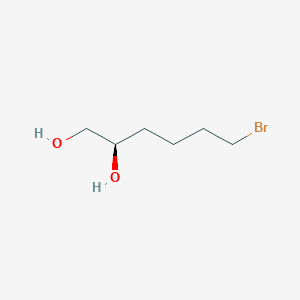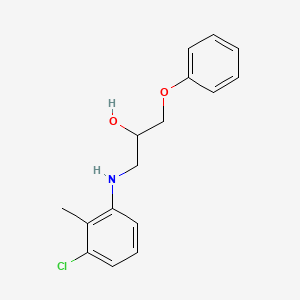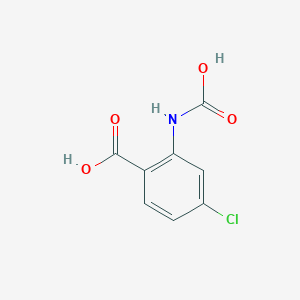
N-(4-Ethylphenyl)-N-hydroxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethylphenyl)-N-hydroxybutanamide is an organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes an ethyl group attached to a phenyl ring and a hydroxybutanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-N-hydroxybutanamide typically involves the coupling of 4-ethylphenylamine with butanoic acid derivatives. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also considered to align with green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Ethylphenyl)-N-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring and the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Applications De Recherche Scientifique
N-(4-Ethylphenyl)-N-hydroxybutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Industry: Utilized in the synthesis of polymers and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which N-(4-Ethylphenyl)-N-hydroxybutanamide exerts its effects involves interaction with specific molecular targets. For instance, in its role as an anticonvulsant, it may modulate the activity of gamma-aminobutyric acid (GABA) receptors, thereby influencing neuronal excitability. The compound’s structure allows it to interact with receptor sites through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Ethylphenyl)-4-methoxybenzenesulfonamide
- (E)-2-(4-methylbenzylidene)-N-phenylhydrazine-1-carbothioamide
- 4-(1,3-dioxoisoindolin-2-yl)-N-(4-ethylphenyl)butanamide
Uniqueness
N-(4-Ethylphenyl)-N-hydroxybutanamide stands out due to its specific structural features that confer unique chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .
Propriétés
Numéro CAS |
918107-00-3 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-N-hydroxybutanamide |
InChI |
InChI=1S/C12H17NO2/c1-3-5-12(14)13(15)11-8-6-10(4-2)7-9-11/h6-9,15H,3-5H2,1-2H3 |
Clé InChI |
GXGSFVJLQBVKLF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N(C1=CC=C(C=C1)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12629789.png)
![methyl 4-[2-methyl-7-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]oxy-4-oxochromen-3-yl]oxybenzoate](/img/structure/B12629796.png)
![9-Methyl-7,8,12-trioxaspiro[5.6]dodecane-9-carbaldehyde](/img/structure/B12629804.png)
![2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine](/img/structure/B12629805.png)
![9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8-ol](/img/structure/B12629809.png)
![3-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12629811.png)

![2-{[4-(Bromoacetyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12629819.png)


silane](/img/structure/B12629838.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy-](/img/structure/B12629844.png)
![9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12629845.png)
![trimethyl 4-(2-methoxy-2-oxoethyl)tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,3,5-tricarboxylate](/img/structure/B12629848.png)
